molecular formula C8H7BF2O3 B13650546 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13650546
M. Wt: 199.95 g/mol
InChI Key: FOASSDYAENILFX-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

    Etherification: The starting material, often a phenol derivative, undergoes etherification with a difluoromethylating agent to introduce the difluoromethoxy group.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoxaborole ring. This step often requires the use of boron-containing reagents and specific catalysts to facilitate the formation of the boron-oxygen bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to reduce waste and pollution.

    Automation: Employing automated systems for precise control of reaction parameters and to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the boron-oxygen bond.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation Products: Boronic acids, boronates, or other oxidized derivatives.

    Reduction Products: Reduced forms of the benzoxaborole ring.

    Substitution Products: Compounds with various functional groups replacing the difluoromethoxy group.

Scientific Research Applications

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique boron-containing structure, which can interact with biological targets in novel ways.

    Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its stability and reactivity.

    Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes, proteins, and other biological macromolecules, often forming reversible covalent bonds with active sites.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the nature of the interaction. For example, it can inhibit enzyme activity by binding to the catalytic site or modulate signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-(Trifluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Contains a trifluoromethoxy group, offering different reactivity and properties.

    5-(Chloromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Features a chloromethoxy group, which can lead to different chemical behavior.

Uniqueness

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and in materials science for creating advanced materials with unique properties.

Properties

Molecular Formula

C8H7BF2O3

Molecular Weight

199.95 g/mol

IUPAC Name

5-(difluoromethoxy)-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H7BF2O3/c10-8(11)14-6-1-2-7-5(3-6)4-13-9(7)12/h1-3,8,12H,4H2

InChI Key

FOASSDYAENILFX-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC(F)F)O

Origin of Product

United States

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